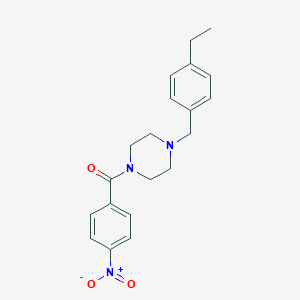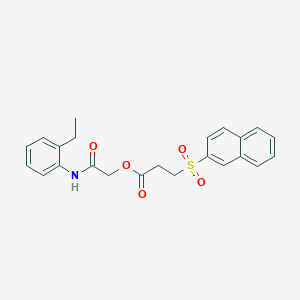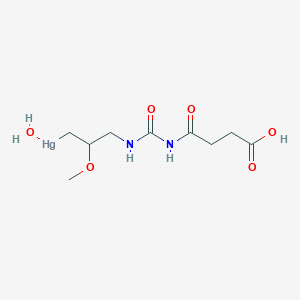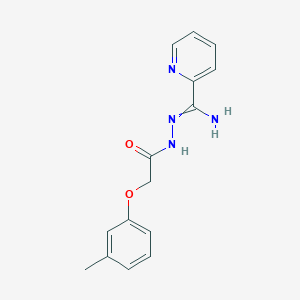
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine, also known as EBP, is a chemical compound that has been extensively studied for its potential applications in scientific research. EBP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine is not fully understood. However, it has been shown to interact with various receptors in the body, including the serotonin receptor and the dopamine receptor. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to inhibit the reuptake of serotonin and dopamine, leading to an increase in their levels in the brain.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have anti-inflammatory and analgesic effects. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of purity. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has also been shown to have a low toxicity profile. However, there are some limitations to using 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in lab experiments. It has a short half-life and is rapidly metabolized in the body. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research involving 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anxiolytic and antidepressant effects, making it a promising candidate for further study. Additionally, 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have cardioprotective effects, which could be explored further for potential therapeutic applications. Another area of interest is the use of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine in cancer research. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been shown to have anti-tumor effects in various cancer cell lines, making it a potential candidate for further study in this area.
Méthodes De Synthèse
The synthesis of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine involves the reaction of 4-nitrobenzoyl chloride with 1-(4-ethylbenzyl)piperazine in the presence of a base catalyst. The reaction results in the formation of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine as a yellow solid. The purity of 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. 1-(4-Ethylbenzyl)-4-(4-nitrobenzoyl)piperazine has been used in studies involving the nervous system, cardiovascular system, and cancer research.
Propriétés
Formule moléculaire |
C20H23N3O3 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C20H23N3O3/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)20(24)18-7-9-19(10-8-18)23(25)26/h3-10H,2,11-15H2,1H3 |
Clé InChI |
HPHSXOHTQIVIDP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxybenzoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229436.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)


![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)

![N-[[amino(pyridin-4-yl)methylidene]amino]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B229448.png)
![N-[[amino(pyridin-2-yl)methylidene]amino]-2-(4-bromophenoxy)acetamide](/img/structure/B229449.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-nitrobenzoyl)piperidine](/img/structure/B229462.png)
methanone](/img/structure/B229470.png)
methanone](/img/structure/B229471.png)
![(4-Methylpiperazin-1-yl){1-[(2-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229472.png)